1-Methyl-4-(4-methylphenyl)phosphonoylbenzene
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Overview
Description
1-Methyl-4-(4-methylphenyl)phosphonoylbenzene is an organic compound with the molecular formula C14H15OP This compound is characterized by the presence of a phosphonoyl group attached to a benzene ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-methylphenyl)phosphonoylbenzene typically involves the reaction of 4-methylbenzene with a phosphonoylating agent under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and a suitable base to facilitate the formation of the phosphonoyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-methylphenyl)phosphonoylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Cl2, Br2, HNO3
Major Products Formed:
Oxidation: Phosphonic acids
Reduction: Phosphine derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
1-Methyl-4-(4-methylphenyl)phosphonoylbenzene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Methyl-4-(4-methylphenyl)phosphonoylbenzene exerts its effects involves its interaction with specific molecular targets. The phosphonoyl group can form strong bonds with metal ions and other electrophilic centers, making it a valuable ligand in coordination chemistry. The compound’s reactivity is influenced by the electronic effects of the methyl and phosphonoyl groups, which can modulate its behavior in various chemical environments .
Comparison with Similar Compounds
- 1-Methyl-4-phenylpyridinium
- 1-Methyl-4-(2-methylphenyl)pyridinium
- 1-Methyl-4-(4’-acetamidophenyl)pyridinium
Comparison: Compared to these similar compounds, 1-Methyl-4-(4-methylphenyl)phosphonoylbenzene is unique due to the presence of the phosphonoyl group, which imparts distinct chemical properties and reactivity. The phosphonoyl group enhances its ability to participate in coordination chemistry and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)phosphonoylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUWBTGMXUIKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-61-2 |
Source
|
Record name | Bis(4-methylphenyl)phosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2409-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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